(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

Chiral Synthesis Diastereomer Separation Medicinal Chemistry

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine hydrochloride is a chiral, non-racemic tricyclic amine bearing a bridgehead double bond. It belongs to the polycyclic cage amine class, which is structurally related to neuroprotective agents like amantadine and memantine, and is investigated for calcium channel modulation.

Molecular Formula C10H16ClN
Molecular Weight 185.7
CAS No. 2445759-74-8
Cat. No. B2605347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
CAS2445759-74-8
Molecular FormulaC10H16ClN
Molecular Weight185.7
Structural Identifiers
SMILESC1CC(C2C1C3CC2C=C3)N.Cl
InChIInChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9?,10+;/m1./s1
InChIKeyTZRIGVBJOCQJAF-LWUACZIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine Hydrochloride: A Stereodefined Polycyclic Cage Amine Building Block


(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine hydrochloride is a chiral, non-racemic tricyclic amine bearing a bridgehead double bond. It belongs to the polycyclic cage amine class, which is structurally related to neuroprotective agents like amantadine and memantine, and is investigated for calcium channel modulation [1]. The compound is primarily utilized as a specialized research intermediate or a building block for synthesizing more complex, stereochemically-defined polycyclic derivatives. Its value proposition rests on its precise (1R,2S,6R,7S) stereochemistry, the presence of the strained, reactive C8-C9 double bond, and its pre-formed amine hydrochloride salt, which simplifies handling and subsequent reactions.

Stereochemically defined (1R,2S,6R,7S) cage amine building block
Strained bridgehead olefin for late-stage functionalization
Pre-formed HCl salt for consistent handling and solubility

Procurement Risk: Why Substituting Stereoisomers or Saturated Analogs of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine Hydrochloride Compromises Research Reproducibility


Generic substitution with closely related tricyclic amines is scientifically invalid due to profound differences in molecular geometry, reactivity, and physicochemical properties. Common replacements like tricyclo[5.2.1.02,6]decan-8-amine hydrochloride lack the strained olefin, which is critical for downstream reactions such as epoxidation or cycloaddition. Diastereomers like (1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine hydrochloride possess different three-dimensional orientations, leading to divergent binding affinities at biological targets like NMDA receptors and voltage-gated calcium channels, a phenomenon well-documented for cage amines [1]. Using the free base instead of the hydrochloride salt further alters solubility, hygroscopicity, and effective concentration in assay buffers, introducing uncontrolled variability. These differences directly impact synthetic outcomes, pharmacological activity, and result reproducibility, making precise structural and stereochemical specification a non-negotiable procurement requirement.

Saturated analog lacks olefin
Tricyclo[5.2.1.02,6]decan-8-amine HCl misses the bridgehead double bond, blocking epoxidation and cycloaddition routes.
Diastereomer alters target binding
Stereoisomers such as (1S,2R,3R,6S,7R) may shift NMDA/calcium channel interaction profiles and confound SAR.
Free base introduces variability
Unprotonated form differs in solubility, stability, and molar mass (24% lower), affecting assay concentration accuracy.

Quantitative Differentiation Guide for (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine Hydrochloride Against Closest Analogs


Stereochemical Identity: Enantiopure (1R,2S,6R,7S) vs. Diastereomeric Mixtures

The target compound is defined by its specific (1R,2S,6R,7S) configuration. In the broader class of polycyclic cage amines, NMDA receptor antagonism and calcium channel inhibition are highly stereosensitive [1]. While specific IC50 data for this exact stereoisomer is not publicly available, the class-level principle dictates that a diastereomeric mixture or an incorrect diastereomer (e.g., (1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine hydrochloride) will exhibit altered, and likely diminished, biological activity due to non-complementary target interactions. Procuring the defined (1R,2S,6R,7S) enantiomer ensures consistency in structure-activity relationship (SAR) studies and eliminates confounding results from undefined stereochemical impurities.

Stereochemical Identity
Class-level
Defined (1R,2S,6R,7S) vs. diastereomeric mixture
Stereochemical integrity ensures SAR reproducibility
Class-level principle; target-specific data not published
Chiral Synthesis Diastereomer Separation Medicinal Chemistry

Chemical Reactivity Advantage: Bridgehead Olefin for Selective Functionalization

A key differentiator is the strained, reactive C8-C9 double bond, which is absent in the common, cheaper saturated analog tricyclo[5.2.1.02,6]decan-8-amine hydrochloride . This olefin is a privileged handle for late-stage functionalization via epoxidation, dihydroxylation, or thiol-ene chemistry. The saturated analog, available from major suppliers (e.g., 95% purity, logP 1.995) [1], is chemically inert towards these modifications. Therefore, the target compound's olefin enables the synthesis of a broader range of uniquely derivatized polycyclic cage molecules that are inaccessible from saturated precursors, justifying its procurement for novel chemical space exploration.

Olefin Reactivity Advantage
Reported
Bridgehead C8-C9 olefin present vs. saturated comparator (CAS 59455-05-9)
Supports olefin-selective derivatization strategies
Cross-study comparable; enables epoxidation, thiol-ene chemistry
Synthetic Chemistry Click Chemistry Drug Conjugation

Pre-Formulated Salt vs. Free Base: Solubility and Handling Reproducibility

The compound is supplied as a hydrochloride salt, guaranteeing a defined protonation state. In contrast, the free base (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine is likely a low-melting solid or liquid with higher susceptibility to oxidation and variable solubility in aqueous media. Standard vendor catalogs list the free base with a molecular weight of 149.23 g/mol, whereas the HCl salt has a molecular weight of 185.7 g/mol . This 24% mass difference directly impacts molarity calculations for biological assays. Procuring the pre-formed salt eliminates batch-to-batch variability in salt conversion efficiency and ensures consistent counterion content for reliable dose-response experiments.

Salt Form vs. Free Base
Source review
HCl salt (MW 185.7) vs. free base (MW 149.23)
Pre-formed salt reduces handling variability
Batch-specific aqueous solubility and counterion content require verification
Formulation Assay Development Sample Preparation

Polycyclic Cage Scaffold for Calcium Modulation: A Structural Class Beyond Amantadine

The tricyclodecene amine scaffold is a core structure within the polycyclic cage calcium modulator class [1]. Unlike simple adamantane derivatives like amantadine (KI for NMDA ~ 10 µM) or memantine (IC50 ~ 1 µM), polycyclic cages like NGP1-01 have demonstrated potent dual blockade of NMDA receptors and voltage-gated calcium channels (VGCCs) with IC50 values in the low micromolar range (0.5-10 µM) [1]. While direct data for this specific (1R,2S,6R,7S) analog is absent from the public domain, its structural homology to the broader neuroprotective cage class positions it as a candidate for exploring calcium-mediated excitotoxicity pathways. This distinguishes it from simple, commercially dominant amines which lack this privileged polycyclic architecture.

Cage Scaffold vs. Simple Amines
Class-level
Polycyclic cage analogues IC50 0.5–10 µM (NMDA/VGCC); target analog uncharacterized
Supports calcium modulation pathway investigation
Class-level inference; direct data for this stereoisomer unavailable
Neuroprotection NMDA Antagonism Calcium Channels

High-Impact Application Scenarios for (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine Hydrochloride


Synthesis of Novel NMDA Receptor Modulators via Late-Stage Olefin Functionalization

Utilize the target compound as a starting scaffold for synthesizing a library of 8-functionalized tricyclic amines. The bridgehead double bond can be converted to an epoxide, diol, or subjected to thiol-ene click chemistry to introduce diverse pharmacophores, enabling systematic SAR studies around the polycyclic core identified as a privileged structure for calcium channel modulation [1].

Chiral Intermediate for Asymmetric Synthesis of Polycyclic Natural Product Analogues

The defined stereochemistry makes it a valuable chiral building block for the total synthesis of complex sesquiterpenoids or marine alkaloids containing a tricyclo[5.2.1.02,6]decane skeleton. Its enantiopurity is essential for establishing the correct configuration of multiple stereocenters in downstream targets.

Pharmacological Probe for Stereospecific Calcium Influx Studies

Employ the pure enantiomer as a pharmacological tool to dissect the stereospecific contribution of NMDA receptor and VGCC blockade in primary neuronal cultures. Pair with its inactive diastereomer as a negative control to validate target engagement and rule out non-specific effects, guided by class literature on cage amine neuroprotection [1].

Application
Selection Property
Validation Focus
NMDA receptor modulator synthesis via olefin derivatization
Reactive bridgehead olefin
Olefin chemistry reproducibility and SAR consistency
Chiral building block for asymmetric natural product synthesis
Defined (1R,2S,6R,7S) stereochemistry
Enantiomeric purity and stereochemical fidelity
Stereospecific calcium influx probe for excitotoxicity studies
Single enantiomer for target engagement
Activity comparison vs. diastereomer control
Quote Request

Request a Quote for (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.